molecular formula C12H10O5S B1276143 5-[(Phenylsulfonyl)methyl]-2-furoic acid CAS No. 92959-89-2

5-[(Phenylsulfonyl)methyl]-2-furoic acid

Cat. No.: B1276143
CAS No.: 92959-89-2
M. Wt: 266.27 g/mol
InChI Key: JAYCQRGXFORAAZ-UHFFFAOYSA-N
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Description

5-[(Phenylsulfonyl)methyl]-2-furoic acid is a useful research compound. Its molecular formula is C12H10O5S and its molecular weight is 266.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosynthesis and Industrial Applications

  • The research by Wang, Gong, and He (2020) focused on developing a selective oxidation approach for converting furans into furan-based carboxylic acids using Escherichia coli. This process showed high tolerance toward furfural and 5-hydroxymethylfurfural, yielding 5-hydroxymethyl-2-furancarboxylic acid and furoic acid. This improved substrate tolerance is significant for synthesizing value-added furan-based carboxylic acids with potential industrial applications (Wang, Gong, & He, 2020).

Chemical Synthesis and Spectroscopic Properties

  • A study by Masamune, Ono, and Matsue (1975) involved synthesizing various 5-substituted-2,5-dihydro-2-furoic acids through a controlled reduction and esterification process. These derivatives displayed unique spectroscopic properties, such as large long-range coupling constants in NMR spectra and high absorption maxima in IR spectra (Masamune, Ono, & Matsue, 1975).

Biocatalysis for Sustainable Polymer Production

  • Yuan et al. (2019) reviewed the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a sustainable alternative for petroleum-derived terephthalic acid in bio-based polymer production. The review detailed various synthesis methods, including the conversion of 2-furoic acid and other chemicals, highlighting the environmental advantages of biocatalysis (Yuan et al., 2019).

Pharmacological Research

  • Naganawa et al. (2006) investigated the analogs of a compound structurally similar to phenylsulfonyl moieties, focusing on antagonist activity for a specific receptor subtype. The study contributed to understanding the pharmacological properties of such compounds, although it deviates slightly from the specific chemical structure of 5-[(Phenylsulfonyl)methyl]-2-furoic acid (Naganawa et al., 2006).

Carboxylation and Furan Stability

  • A study by Zawadzki, Luxford, and Kočišek (2020) explored the dissociative electron attachment to 2-furoic acid, a similar compound, to understand the stability of the furan ring upon carboxylation. This research offers insights into the electron and proton transfer reactions influenced by carboxylation in furan derivatives (Zawadzki, Luxford, & Kočišek, 2020).

Biochemical Analysis

Biochemical Properties

5-[(Phenylsulfonyl)methyl]-2-furoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as methionine aminopeptidase 2, which is involved in protein processing and maturation . The compound’s interaction with this enzyme suggests its potential as an inhibitor, which could be useful in therapeutic applications. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. This modulation can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, its interaction with methionine aminopeptidase 2 can inhibit the enzyme’s activity, leading to downstream effects on protein processing . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, may lead to gradual degradation. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it may induce toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. For example, the compound’s interaction with methionine aminopeptidase 2 can affect the processing of methionine-containing peptides, thereby impacting overall protein metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. Additionally, the compound’s distribution within tissues can influence its overall bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the cytosol or nucleus can influence its interactions with biomolecules and regulatory proteins, thereby modulating cellular processes.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5S/c13-12(14)11-7-6-9(17-11)8-18(15,16)10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYCQRGXFORAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407010
Record name 5-[(phenylsulfonyl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92959-89-2
Record name 5-[(phenylsulfonyl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(benzenesulfonyl)methyl]furan-2-carboxylic acid
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